4-chloro-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, thiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Coupling Reactions: The final compound is formed by coupling the thiazole derivative with the sulfonamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfonamide group, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural components, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. It can be used as a lead compound for the development of new drugs.
Biological Studies: The compound can be used to study the interaction of thiazole and sulfonamide groups with biological targets, providing insights into their mechanism of action.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular targets, particularly those involving sulfur and nitrogen heterocycles.
Mechanism of Action
The mechanism of action of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is likely multifaceted:
Molecular Targets: The compound may target enzymes or receptors that interact with sulfonamide or thiazole groups.
Pathways Involved: It could inhibit or activate specific biochemical pathways, such as those involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-CHLOROBENZOYLAMINO derivatives: These compounds share the 4-chlorobenzoyl group and may exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Sulfonamide derivatives: These are widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to the combination of these functional groups, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H13ClN4O3S3 |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
4-chloro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H13ClN4O3S3/c18-12-3-1-11(2-4-12)15(23)21-16(26)20-13-5-7-14(8-6-13)28(24,25)22-17-19-9-10-27-17/h1-10H,(H,19,22)(H2,20,21,23,26) |
InChI Key |
JTWUTLXJHZUKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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